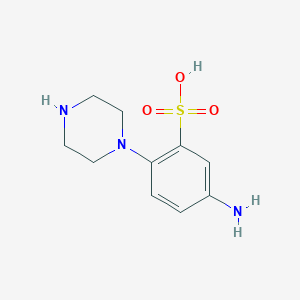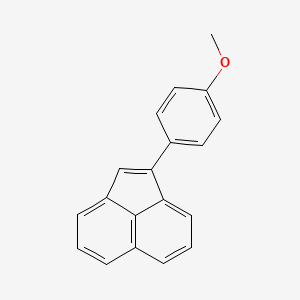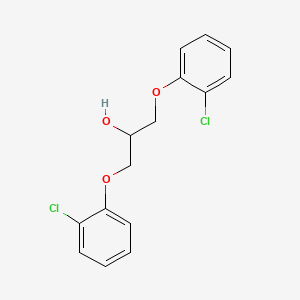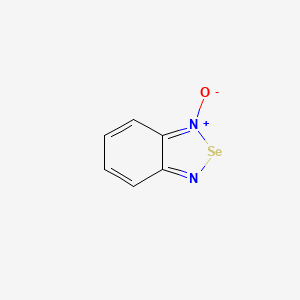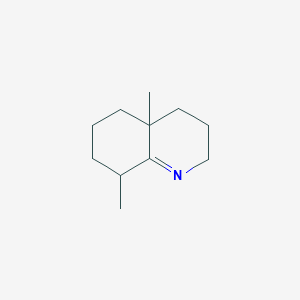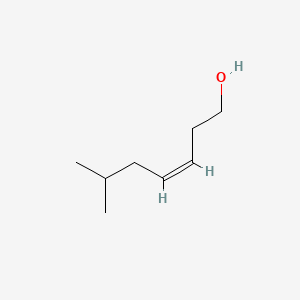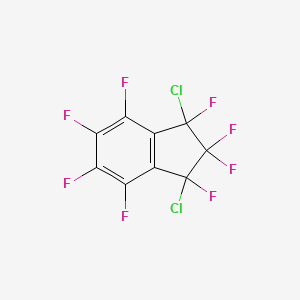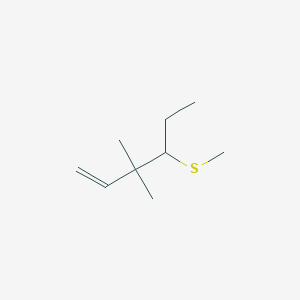![molecular formula C14H13N2O2P B14628954 Methyl [diazo(phenyl)methyl]phenylphosphinate CAS No. 56641-52-2](/img/structure/B14628954.png)
Methyl [diazo(phenyl)methyl]phenylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [diazo(phenyl)methyl]phenylphosphinate is an organic compound that contains a diazo group (-N=N-) attached to a phenyl ring and a phosphinate group
Métodos De Preparación
The synthesis of methyl [diazo(phenyl)methyl]phenylphosphinate typically involves the reaction of methyl phenylacetate with p-acetamidobenzenesulfonyl azide in the presence of a base . This reaction results in the formation of the diazo compound, which can be isolated as a yellow oil. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Análisis De Reacciones Químicas
Methyl [diazo(phenyl)methyl]phenylphosphinate undergoes a variety of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitrogen gas and a corresponding carbonyl compound.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Cyclopropanation: The compound can be used to generate donor-acceptor carbenes, which can insert into C-H bonds or participate in cyclopropanation reactions.
Common reagents used in these reactions include copper salts (for Sandmeyer reactions), dirhodium tetraacetate (for carbene generation), and various reducing agents.
Aplicaciones Científicas De Investigación
Methyl [diazo(phenyl)methyl]phenylphosphinate has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the generation of carbenes, which are valuable intermediates in the synthesis of complex organic molecules.
Materials Science: The compound’s ability to form stable carbenes makes it useful in the development of new materials with unique properties.
Biological Research:
Medicinal Chemistry: The compound’s reactivity can be harnessed for the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of methyl [diazo(phenyl)methyl]phenylphosphinate primarily involves the generation of carbenes. When the diazo group is activated (e.g., by heat, light, or a catalyst), it decomposes to form a carbene intermediate. This highly reactive species can then insert into various chemical bonds, facilitating a wide range of chemical transformations .
Comparación Con Compuestos Similares
Methyl [diazo(phenyl)methyl]phenylphosphinate can be compared to other diazo compounds, such as diazomethane and ethyl diazoacetate . While all these compounds contain the diazo group, this compound is unique due to the presence of the phosphinate group, which can influence its reactivity and stability.
Similar compounds include:
Diazomethane: A simple diazo compound used for methylation reactions.
Ethyl diazoacetate: Used in cyclopropanation and insertion reactions.
Methyl phenyldiazoacetate: Similar in structure and used for generating carbenes.
These comparisons highlight the unique properties of this compound, particularly its potential for generating stable carbenes and its applications in various fields of research.
Propiedades
Número CAS |
56641-52-2 |
|---|---|
Fórmula molecular |
C14H13N2O2P |
Peso molecular |
272.24 g/mol |
Nombre IUPAC |
[diazo-[methoxy(phenyl)phosphoryl]methyl]benzene |
InChI |
InChI=1S/C14H13N2O2P/c1-18-19(17,13-10-6-3-7-11-13)14(16-15)12-8-4-2-5-9-12/h2-11H,1H3 |
Clave InChI |
NAJLDLPWPWNMQV-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C1=CC=CC=C1)C(=[N+]=[N-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


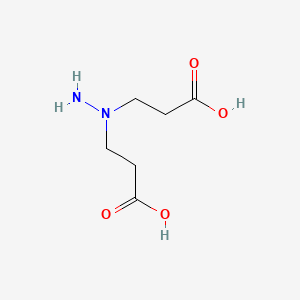
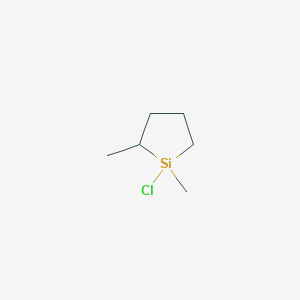
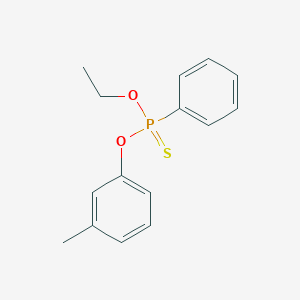
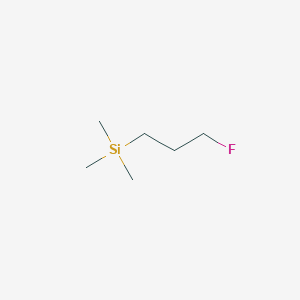
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
